molecular formula C9H9N3O2 B13125703 3-hydroxy-1H-indole-2-carbohydrazide

3-hydroxy-1H-indole-2-carbohydrazide

Cat. No.: B13125703
M. Wt: 191.19 g/mol
InChI Key: FKLAZKUXTZJVSW-UHFFFAOYSA-N
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Description

3-Hydroxy-1H-indole-2-carbohydrazide ( 681235-40-5) is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol. It is supplied with a purity of 98% and should be stored at 2-8°C . This indole carbohydrazide derivative is a key intermediate in pharmaceutical research, particularly in the development of novel antiplatelet agents. Scientific studies have shown that derivatives of 1H-indole-2-carbohydrazide exhibit significant antiplatelet aggregation activity. Research indicates that such compounds can inhibit platelet aggregation induced by key agonists like adenosine diphosphate (ADP), arachidonic acid (AA), and collagen. Some specific derivatives have demonstrated potent activity, with certain compounds showing up to 100% inhibition of aggregation induced by AA and collagen in experimental models . The indole scaffold and N-acylhydrazone moiety are recognized as privileged structures in medicinal chemistry, often associated with a range of biological activities, making this compound a valuable building block for the synthesis of potential therapeutic molecules . Intended Use & Disclaimer: this compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Ensure you refer to the Safety Data Sheet (SDS) before handling and use this product in a laboratory setting under the supervision of qualified personnel.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-hydroxy-1H-indole-2-carbohydrazide

InChI

InChI=1S/C9H9N3O2/c10-12-9(14)7-8(13)5-3-1-2-4-6(5)11-7/h1-4,11,13H,10H2,(H,12,14)

InChI Key

FKLAZKUXTZJVSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)O

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Indole-2-Carboxylate Esters

  • Starting Material: Ethyl or methyl esters of 1H-indole-2-carboxylic acid.
  • Reagent: Hydrazine hydrate (commonly in excess).
  • Solvent: Ethanol or methanol.
  • Conditions: Reflux or room temperature depending on the method.

Example Procedure:

  • An ethanolic solution of ethyl 1H-indole-2-carboxylate is refluxed with hydrazine hydrate for 3 hours at ~70 °C.
  • After cooling, the reaction mixture is poured over crushed ice to precipitate the carbohydrazide.
  • The solid is filtered, dried, and recrystallized from ethanol to obtain pure this compound.
  • Yields typically range from 57% to 90%, with melting points around 145–268 °C depending on substitution and purity.

Direct Conversion of Indole-2-Carboxylic Acid

  • In some protocols, the acid is first converted to an ester intermediate via reaction with alcohols in acidic conditions (e.g., sulfuric acid in methanol).
  • The ester is then subjected to hydrazinolysis.
  • Alternatively, direct treatment of the acid with hydrazine hydrate under neat or solvent-free conditions at room temperature can yield high conversion rates and excellent yields (~98%).

Optimized Conditions for Hydrazide Formation

  • Room Temperature, Neat Conditions: Hydrazine hydrate is added directly to the ester without solvent at room temperature, leading to near-complete conversion and minimal byproducts.
  • Reflux in Ethanol: Common but may produce byproducts such as 1H-indole-2-carbohydrazide derivatives or unreacted starting materials.
  • Use of Coupling Agents: For some derivatives, peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to improve yields in intermediate steps before hydrazinolysis.

Comparative Data Table of Preparation Conditions and Yields

Method No. Starting Material Reagent & Conditions Solvent Temperature Yield (%) Notes
1 Ethyl 1H-indole-2-carboxylate Hydrazine hydrate, reflux 3 h Ethanol 70 °C 57–60 Common method, moderate yield, requires recrystallization
2 Ethyl 1H-indole-2-carboxylate Hydrazine hydrate, room temp, neat None Room temperature ~98 High conversion, minimal byproducts, solvent-free
3 1H-indole-2-carboxylic acid (acid) Esterification then hydrazinolysis Methanol, ethanol Reflux 76–90 Esterification step needed; hydrazinolysis yields good conversion
4 Ethyl 1H-indole-2-carboxylate Hydrazine hydrate, reflux 3 h Methanol 65–70 °C 90 High yield reported for substituted derivatives

Detailed Research Findings and Notes

  • Byproduct Formation: Refluxing esters with hydrazine hydrate in ethanol sometimes leads to byproducts such as 1H-indole-2-carbohydrazide derivatives or incomplete conversion. This was observed in attempts to prepare hydrazides with bulky substituents, where neat or room temperature conditions improved selectivity.

  • Purification Challenges: Use of carbodiimide coupling agents like DCC in intermediate steps can complicate purification due to dicyclohexylurea byproducts. EDC is preferred for better conversion and easier purification.

  • Spectroscopic Confirmation: The synthesized this compound is typically characterized by 1H-NMR, IR spectroscopy (notable NH and OH stretches around 3250 cm^-1), and melting point analysis to confirm purity and structure.

  • Yield Optimization: The neat reaction at room temperature with hydrazine hydrate provides the best yield (~98%) and purity, avoiding harsh conditions that can degrade sensitive indole moieties.

Chemical Reactions Analysis

3-hydroxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of indole derivatives, including 3-hydroxy-1H-indole-2-carbohydrazide. Research indicates that derivatives of indole compounds can exhibit antioxidant properties and inhibit monoamine oxidase B (MAO-B), which is crucial in the treatment of neurodegenerative disorders like Parkinson's disease. These compounds demonstrate strong cytoprotective effects against amyloid beta (Aβ) oligomer toxicity and oxidative stress, suggesting their potential as multifunctional neuroprotectors .

Antidiabetic Activity
The compound has also been explored for its potential as an α-glucosidase inhibitor. A study synthesized various derivatives of indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamides, revealing promising α-glucosidase inhibitory activities with IC₅₀ values ranging from 6.31 to 49.89 μM. This suggests that this compound derivatives could serve as effective agents in managing diabetes by delaying carbohydrate absorption .

Anticancer Applications

Inhibition of Cancer Cell Proliferation
Indole derivatives have shown significant anticancer properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, demonstrating potent antiproliferative activity. One study reported that certain hydrazone derivatives exhibited growth inhibition at sub-micromolar concentrations on human erythroleukemia K562 and melanoma Colo-38 cells . The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for cancer therapy.

Targeted Therapy Development
Research has also focused on developing targeted therapies using indole-based compounds. For example, studies have shown that certain derivatives selectively induce cell cycle arrest in malignant cells while sparing healthy cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy . The incorporation of specific functional groups into the indole structure enhances their binding affinity to cancer targets, thereby increasing their therapeutic efficacy .

Antioxidant and Photoprotective Properties

Antioxidant Activity
this compound has demonstrated significant antioxidant activity, which is vital for protecting cells from oxidative damage. This property is particularly relevant in formulating skin care products where photoprotection is essential. The antioxidant capabilities are attributed to the ability of the compound to scavenge free radicals effectively .

Data Table: Summary of Biological Activities

Activity Type Description IC₅₀ Values (μM) References
NeuroprotectionInhibition of MAO-B; cytoprotective against Aβ toxicityNot specified
Antidiabeticα-glucosidase inhibition6.31 - 49.89
AnticancerGrowth inhibition in K562 and Colo-38 cellsSub-micromolar
AntioxidantRadical scavenging activityNot specified

Mechanism of Action

The mechanism of action of 3-hydroxy-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound’s antimicrobial and antiviral activities are linked to its ability to interfere with the replication and function of microbial and viral proteins .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Hydroxyl (3-OH): Expected to increase polarity and hydrogen-bonding capacity compared to non-polar groups (e.g., 3-phenyl in ). Methoxy (5-OCH₃): Enhances lipophilicity, as seen in the high melting point (266–268°C) of the 5-methoxy derivative .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: Hydroxyl groups exhibit broad O-H stretches (~3200–3600 cm⁻¹), whereas amino groups (3-NH₂) show N-H stretches near 3300 cm⁻¹ . Carbohydrazide C=O and N-H stretches appear at ~1650 cm⁻¹ and ~1600 cm⁻¹, respectively .
  • NMR Spectroscopy: In 3-hydroxy derivatives, the hydroxyl proton may resonate at δ 9–12 ppm (DMSO-d₆) due to hydrogen bonding. This contrasts with 3-amino analogs, where NH₂ protons appear at δ 4–6 ppm . Aromatic protons in 5-methoxy derivatives show downfield shifts (e.g., δ 7.0–8.0 ppm) due to electron-donating effects .

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